molecular formula C22H34O5 B13862282 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one

5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one

Cat. No.: B13862282
M. Wt: 378.5 g/mol
InChI Key: HRSHHVJCQQBBSP-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one is a complex organic compound featuring a hydroxyl group, a methoxy group, and a tetrahydropyran-2-yl ether group attached to a decanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one typically involves multiple steps, including the protection of hydroxyl groups, etherification, and subsequent deprotection. One common approach involves the use of tetrahydropyran (THP) as a protecting group for hydroxyl functionalities. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the tetrahydropyran-2-yl ether group, in particular, distinguishes it from other similar compounds and enhances its utility in synthetic and medicinal chemistry.

Properties

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

5-hydroxy-1-[3-methoxy-4-(oxan-2-yloxy)phenyl]decan-3-one

InChI

InChI=1S/C22H34O5/c1-3-4-5-8-18(23)16-19(24)12-10-17-11-13-20(21(15-17)25-2)27-22-9-6-7-14-26-22/h11,13,15,18,22-23H,3-10,12,14,16H2,1-2H3

InChI Key

HRSHHVJCQQBBSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)OC2CCCCO2)OC)O

Origin of Product

United States

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